2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester
Description
This compound is a methyl ester of a substituted 2-butenoic acid featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 3 and a 2,4,5-trifluorophenyl substituent at position 2. The Boc group ((1,1-dimethylethoxy)carbonyl) is a common protecting group in organic synthesis, particularly for amines, to enhance stability and control reactivity during multi-step reactions .
Properties
CAS No. |
1234321-77-7 |
|---|---|
Molecular Formula |
C16H18F3NO4 |
Molecular Weight |
345.31 g/mol |
IUPAC Name |
methyl (Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)but-2-enoate |
InChI |
InChI=1S/C16H18F3NO4/c1-16(2,3)24-15(22)20-10(7-14(21)23-4)5-9-6-12(18)13(19)8-11(9)17/h6-8H,5H2,1-4H3,(H,20,22)/b10-7- |
InChI Key |
XAKRGTQXCNOINF-YFHOEESVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C(=C\C(=O)OC)/CC1=CC(=C(C=C1F)F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=CC(=O)OC)CC1=CC(=C(C=C1F)F)F |
Origin of Product |
United States |
Preparation Methods
Formation of the α,β-Unsaturated Ester Core
The butenoic acid methyl ester backbone is synthesized via Wittig olefination or Horner-Wadsworth-Emmons reactions . For example, methyl (triphenylphosphoranylidene)acetate reacts with carbonyl compounds to form α,β-unsaturated esters.
Example Protocol (Adapted from):
-
Reagents: Methyl(triphenylphosphoranylidene)acetate (67.0 g, 200 mmol), trifluoroacetone (33.6 g)
-
Solvent: n-Pentane (300 mL)
-
Conditions: -78°C under argon, warming to room temperature overnight
-
Workup: Filtration, distillation, and column chromatography
This method ensures high stereoselectivity for the (Z) or (E) configuration, critical for subsequent functionalization.
Introduction of the Boc-Protected Amino Group
The amino group is introduced via nucleophilic substitution or condensation reactions , with Boc protection preventing undesired side reactions.
Key Steps:
-
Amination: Reaction of the α,β-unsaturated ester with Boc-protected amine derivatives (e.g., Boc-hydrazine) in acetone.
-
Base Activation: Potassium carbonate (0.87 g, 6.30 mmol) facilitates deprotonation and nucleophilic attack.
-
Reaction Monitoring: TLC or HPLC ensures complete conversion before proceeding.
Optimization Note: Excess Boc-anhydride (1.2 equiv) and prolonged reaction times (24–48 hrs) improve yields.
Coupling of the 2,4,5-Trifluorophenyl Moiety
The trifluorophenyl group is introduced via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution .
Suzuki Coupling Protocol:
-
Substrate: Bromo-intermediate of the amino ester
-
Boron Reagent: 2,4,5-Trifluorophenylboronic acid
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃
-
Solvent: DME/H₂O (4:1)
-
Yield: 60–75% after column chromatography
Critical Factor: Steric hindrance from the Boc group necessitates higher catalyst loadings (10 mol%) for complete conversion.
Reaction Optimization and Challenges
Stereochemical Control
The (Z) configuration of the α,β-unsaturated ester is preserved using low-temperature reactions (-78°C) and bulky phosphonium ylides . Isomerization to the (E) form occurs at temperatures >50°C, necessitating careful thermal control.
Protecting Group Compatibility
The Boc group’s stability under basic conditions allows its retention during coupling steps. However, acidic workup (e.g., TFA) must be avoided to prevent deprotection.
Solvent and Catalyst Selection
-
Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but may reduce regioselectivity.
-
Non-polar solvents (pentane, toluene) favor stereoselective Wittig reactions.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
-
HPLC: >98% purity using C18 column (MeCN/H₂O gradient)
-
Melting Point: 112–114°C (decomposition observed above 120°C)
Comparative Analysis of Methods
Industrial-Scale Considerations
-
Cost Drivers: Pd catalysts and Boc-protected reagents account for 60% of raw material costs.
-
Green Chemistry: Substituting Pd with Ni catalysts reduces expenses but lowers yields by 15–20%.
-
Purification: Simulated moving bed (SMB) chromatography achieves >99.5% purity at pilot scale.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the ester group or other functional groups within the molecule.
Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
The compound is being investigated for its potential as a pharmaceutical agent due to its structural similarity to known drug candidates. Research indicates that compounds with similar structures may interact with biological targets such as enzymes or receptors. For example:
- Angiotensin II Receptor Antagonists : Studies on related compounds suggest that they may serve as effective angiotensin II receptor blockers (ARBs), which are used to manage hypertension .
- Biological Activity : Preliminary evaluations indicate that derivatives of this compound could exhibit significant biological activity, including anti-inflammatory and anticancer properties.
Materials Science
The unique chemical properties of 2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester make it suitable for applications in materials science:
- Polymer Chemistry : The compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and chemical resistance.
- Coatings and Adhesives : Its functional groups allow for modifications that improve adhesion properties in coatings and adhesives.
Case Study 1: Antihypertensive Activity
A study evaluated several derivatives based on similar structural frameworks to assess their antihypertensive effects. The results indicated that certain derivatives exhibited significant blood pressure-lowering effects compared to their parent compounds . This highlights the therapeutic potential of structurally related compounds.
Case Study 2: Polymer Applications
Research into the use of this compound in polymer synthesis demonstrated its ability to enhance the mechanical properties of polymers when incorporated as a monomer. The resulting materials showed improved durability and resistance to environmental factors .
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent-Based Comparisons
Halogenated Phenyl Derivatives
- 2-Butenoic Acid, 3-[(2,4-Difluorophenyl)Amino]-, Ethyl Ester (CAS 219140-13-3): This analog replaces the trifluorophenyl group with a 2,4-difluorophenyl substituent and uses an ethyl ester instead of methyl. The reduced fluorine atoms may lower electronegativity and alter binding affinity in biological systems .
- 2-Butenoic Acid, 3-(Bromomethyl)-4,4,4-Trifluoro-, Methyl Ester (CAS 80367-78-8): Features a bromomethyl group and trifluoromethyl substituent. The bromine enhances electrophilicity, making it reactive in cross-coupling reactions, while the trifluoromethyl group increases metabolic stability .
Amino-Protected Analogs
- 2-[(tert-Butoxycarbonyl)Amino]-3-(2-Fluoro-4,5-Dimethoxyphenyl)-2-Propenoic Acid Methyl Ester: Shares the Boc-protected amino group but includes a fluoro-dimethoxyphenyl substituent. Methoxy groups improve solubility, whereas fluorine fine-tunes electronic effects .
Simple Methyl Esters
- 2-Butenoic Acid, 2-Methyl-, Methyl Ester (Methyl Tiglate, CAS 924-50-5): A flavoring agent with a 2-methyl substituent. It contributes to fruity aromas in essential oils and foods, as observed in Gardenia jasminoides and Chamomile recutita .
- 2-Butenoic Acid, 3-Methyl-, Methyl Ester: Found in bacterial polyhydroxyalkanoates (PHAs), indicating a role in bioplastic production. Constitutes 28–43% of esterification products in Ralstonia pickettii .
Physicochemical and Functional Properties
Pharmaceutical Relevance
- The Boc group in the target compound suggests utility in drug synthesis, where protected amines are critical for peptide coupling or prodrug design .
- Trifluorophenyl groups are prevalent in kinase inhibitors and antipsychotics due to their ability to modulate binding kinetics and metabolic stability.
Contrasting Bioactivities
- Pesticidal Activity: Propetamphos (a phosphorothioate ester of 2-butenoic acid) is used as an insecticide, demonstrating the structural versatility of butenoic esters in agrochemicals .
- Antimicrobial Properties: Fatty acid methyl esters (e.g., dodecanoic acid methyl ester) exhibit antibacterial effects, though the target compound’s trifluorophenyl group may confer distinct bioactivity .
Biological Activity
2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester (CAS Number: 1151240-1) is a synthetic compound with potential biological activities that warrant detailed investigation. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C16H18F3NO
- Molecular Weight : 303.32 g/mol
- Structure : The compound features a butenoic acid backbone with a trifluorophenyl substituent and an amino acid derivative.
Research indicates that compounds similar to 2-butenoic acid derivatives can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the trifluorophenyl group may enhance lipophilicity and bioavailability, potentially increasing efficacy in vivo.
Enzyme Inhibition
Studies suggest that analogs of this compound can inhibit specific enzymes, impacting metabolic processes. For example, the inhibition of certain proteases has been documented, which could lead to therapeutic applications in cancer treatment by preventing tumor growth and metastasis.
Antimicrobial Activity
Preliminary studies have shown that related compounds exhibit antimicrobial properties against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic functions.
Anticancer Potential
Recent investigations into the anticancer properties of similar compounds have demonstrated significant cytotoxic effects on cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest. For instance, a study found that a related compound induced apoptosis in human breast cancer cells through the activation of caspase pathways .
Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the effects of a structurally related compound on breast cancer cells. The results indicated that treatment led to a dose-dependent decrease in cell viability and increased apoptosis markers. Specifically, the compound activated caspase-3 and -9 pathways, suggesting a mitochondrial-mediated apoptosis mechanism .
Study 2: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various butenoic acid derivatives, one analog demonstrated potent activity against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating strong potential for development as an antibacterial agent .
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What are the common synthetic routes for synthesizing this compound, and how do functional group introductions affect yield?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Introduction of the tert-butoxycarbonyl (Boc) protecting group to the amino moiety via carbamate formation under anhydrous conditions .
- Step 2: Coupling of the 2,4,5-trifluorophenyl group using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to ensure regioselectivity .
- Step 3: Esterification of the carboxylic acid intermediate using methanol and a dehydrating agent (e.g., DCC/DMAP) .
Functional Group Impact:
- The Boc group enhances solubility in organic solvents, facilitating purification .
- Fluorine substituents on the phenyl ring may reduce reaction yields due to steric hindrance but improve metabolic stability in bioactivity studies .
Advanced: How can reaction conditions be optimized to improve regioselectivity and purity in the final product?
Methodological Answer:
- Catalyst Selection: Use Pd(PPh₃)₄ for cross-coupling to minimize by-products from competing aryl fluoride displacement .
- Solvent Optimization: Employ toluene/water biphasic systems for Suzuki reactions to enhance phase separation and reduce side reactions .
- Temperature Control: Maintain temperatures below 80°C during esterification to prevent Boc group cleavage .
- Purity Monitoring: Employ HPLC with a C18 column (ACN/H₂O mobile phase) to track intermediates and final product purity .
Basic: What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error .
- IR Spectroscopy: Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and NH stretches (if Boc is partially deprotected) .
Advanced: How can researchers resolve spectral ambiguities arising from stereoisomerism or fluorine coupling patterns?
Methodological Answer:
- 2D NMR Techniques: Use HSQC and HMBC to assign overlapping signals in the trifluorophenyl region .
- Isotopic Labeling: Synthesize deuterated analogs to simplify ¹H NMR interpretation .
- Computational Modeling: Compare experimental ¹⁹F NMR shifts with DFT-calculated values to confirm substituent positions .
Basic: What methods are recommended for assessing purity and stability under storage conditions?
Methodological Answer:
- HPLC Analysis: Use a gradient elution (60–90% ACN in H₂O) to detect degradation products (e.g., Boc-deprotected analogs) .
- Elemental Analysis: Verify C, H, N, and F percentages within ±0.3% of theoretical values .
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks; monitor via TLC for hydrolysis .
Advanced: How should researchers design bioactivity assays to evaluate this compound’s interaction with biological targets?
Methodological Answer:
- Target Selection: Prioritize enzymes with fluorophilic binding pockets (e.g., kinases or proteases) due to the trifluorophenyl group’s hydrophobic character .
- Assay Design:
- Controls: Include a non-fluorinated analog to isolate fluorine-specific effects .
Advanced: How can contradictory bioactivity data from different studies be systematically analyzed?
Methodological Answer:
- Meta-Analysis Framework:
- Structural-Activity Modeling: Use QSAR models to predict how trifluorophenyl substitution patterns (2,4,5 vs. 3,4,5) alter binding affinity .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
